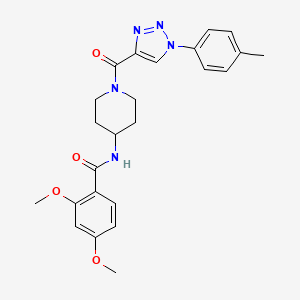
2,4-dimethoxy-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dimethoxy-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a synthetic organic compound known for its distinct chemical structure, which integrates elements of benzamide, triazole, and piperidine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dimethoxy-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide generally involves multi-step organic reactions. The typical procedure starts with the formation of the p-tolyl-1,2,3-triazole moiety via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The next steps involve the functionalization of this triazole intermediate with benzamide and piperidine through amide bond formation and subsequent substitutions.
Industrial Production Methods: In industrial settings, the synthesis would be optimized for scalability, cost-efficiency, and yield. This could involve automated reaction setups, bulk handling of reagents, and stringent purification steps to ensure the high purity of the final product. Continuous flow chemistry might be employed for better control over reaction conditions and improved safety.
Analyse Chemischer Reaktionen
Types of Reactions: 2,4-Dimethoxy-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide can undergo several types of chemical reactions, including:
Oxidation: Typically with agents like potassium permanganate or hydrogen peroxide.
Reduction: Using agents such as lithium aluminum hydride.
Substitution: Via nucleophilic or electrophilic substitutions, depending on the functional groups present.
Common Reagents and Conditions: Common reagents include copper(I) iodide for CuAAC reactions, strong acids or bases for hydrolysis or condensation reactions, and transition metal catalysts for complex organic transformations. Conditions such as temperature control, solvent choice, and reaction time are crucial for optimizing these reactions.
Major Products Formed: The primary products of these reactions will vary but may include derivatives where one or more functional groups on the benzamide, triazole, or piperidine rings have been modified. These transformations could enhance the compound's biological or chemical properties.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 2,4-dimethoxy-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is studied for its complex structural features, providing a model for understanding chemical reactivity and molecular interactions.
Biology: Biologically, this compound can act as a probe or inhibitor in various biochemical assays, aiding in the study of cellular processes and molecular pathways.
Industry: Industrially, the compound could be used in the synthesis of novel materials with unique properties, such as polymers or nanomaterials, due to its multifaceted chemical structure.
Wirkmechanismus
The mechanism of action for 2,4-dimethoxy-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide typically involves interaction with specific molecular targets, such as enzymes or receptors. These interactions could inhibit or modify the activity of the target, impacting biological pathways and cellular functions. The exact pathways and targets would depend on the specific context of its application.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other triazole-containing benzamides or piperidine derivatives. What sets 2,4-dimethoxy-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide apart are its unique functional groups that provide distinct reactivity and biological activity.
Some related compounds:
2,4-Dimethoxybenzamide derivatives
1-(P-tolyl)-1H-1,2,3-triazole compounds
Piperidinylbenzamides
These comparisons highlight the uniqueness of the compound due to its particular combination of functional groups and structural elements.
There you have it—a detailed exploration of this compound. Anything more you'd like to dive into?
Eigenschaften
IUPAC Name |
2,4-dimethoxy-N-[1-[1-(4-methylphenyl)triazole-4-carbonyl]piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O4/c1-16-4-6-18(7-5-16)29-15-21(26-27-29)24(31)28-12-10-17(11-13-28)25-23(30)20-9-8-19(32-2)14-22(20)33-3/h4-9,14-15,17H,10-13H2,1-3H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBOFBJSCNGLHPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=C(C=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


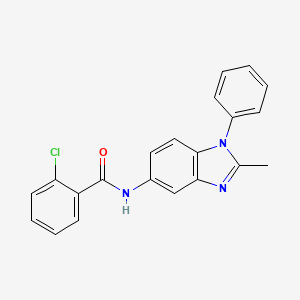
![N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2541306.png)
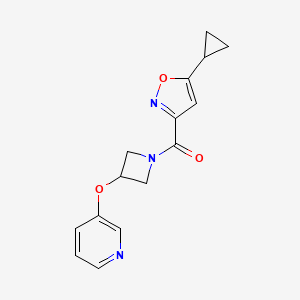
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-ethylthiophene-2-sulfonamide](/img/structure/B2541308.png)
![7-hydroxy-4-methyl-N-(4-methylphenyl)-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2541311.png)
![benzyl N-({[cyano(2-fluorophenyl)methyl]carbamoyl}methyl)carbamate](/img/structure/B2541312.png)
![1-[4-(diethylamino)-2-methylphenyl]-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2541313.png)
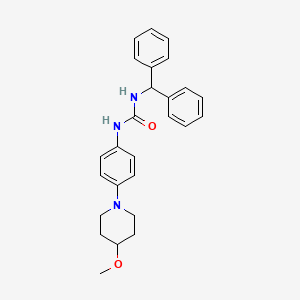
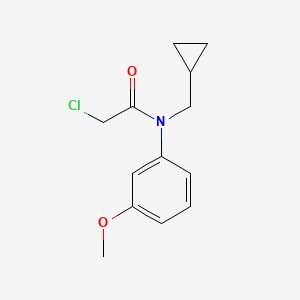


![1-(3-(3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2541324.png)
